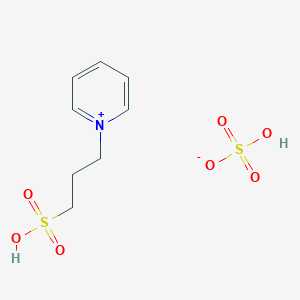
1-(3-Sulfopropyl)pyridin-1-ium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one is an organic compound characterized by the presence of a hydroxy group, a phenyl ring substituted with a trimethylsilyl group, and a dodecanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one typically involves the following steps:
Formation of the phenyl ring: The phenyl ring is substituted with a trimethylsilyl group using trimethylsilyl chloride in the presence of a base such as pyridine.
Hydroxy group introduction: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Dodecanone backbone construction: The dodecanone backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dodecanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl chloride, pyridine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the phenyl ring play crucial roles in binding to these targets, while the dodecanone backbone provides structural stability. The trimethylsilyl group can enhance the compound’s lipophilicity and facilitate its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyphenylpyruvic acid: Similar in structure but lacks the dodecanone backbone.
Trimethylsilyl-2-{4-[(trimethylsilyl)oxy]phenyl}acrylate: Contains a similar phenyl ring with trimethylsilyl groups but has an acrylate backbone.
Uniqueness: 5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one is unique due to its combination of a hydroxy group, a trimethylsilyl-substituted phenyl ring, and a dodecanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
853994-48-6 |
|---|---|
Molekularformel |
C8H13NO7S2 |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
hydrogen sulfate;3-pyridin-1-ium-1-ylpropane-1-sulfonic acid |
InChI |
InChI=1S/C8H11NO3S.H2O4S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h1-3,5-6H,4,7-8H2;(H2,1,2,3,4) |
InChI-Schlüssel |
CSUBXGGLCJSCIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCCS(=O)(=O)O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14195618.png)
![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14195624.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)
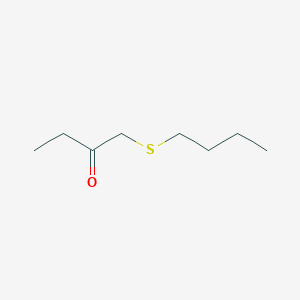

![1-Iodo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14195648.png)
![Ethyl [(4-methylpentyl)sulfanyl]acetate](/img/structure/B14195649.png)
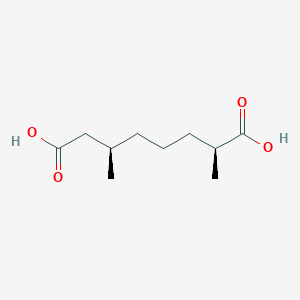
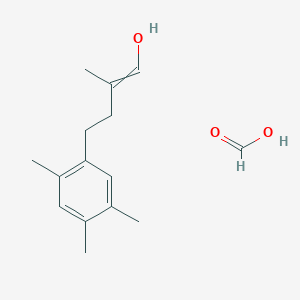
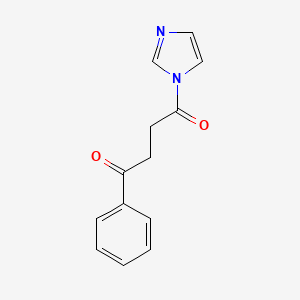
![(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone](/img/structure/B14195675.png)
